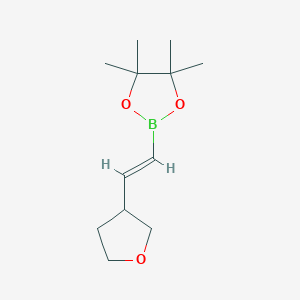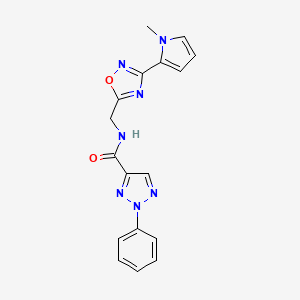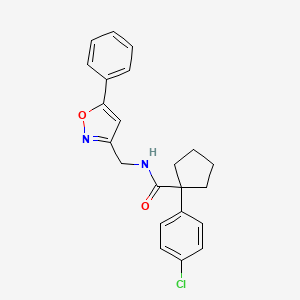![molecular formula C12H7Br2IN2O B2533658 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol CAS No. 401832-64-2](/img/structure/B2533658.png)
2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol, commonly referred to as DBIMP, is a synthetic compound that belongs to the class of aromatic organic compounds. It has a molecular formula of C12H7Br2IN2O and a molecular weight of 481.91 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (benzenol) with two bromine atoms (dibromo) at the 2nd and 4th positions and a 5-iodo-2-pyridinyl group attached via an imino linkage at the 6th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H7Br2IN2O), molecular weight (481.91), and its classification as an aromatic organic compound . More specific properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol (P-4-PIMBD) was synthesized through oxidative polycondensation, showcasing a potential for electrical conductivity applications due to its structural similarity and functional groups, which indicate its utility in materials science for the creation of polymer-metal complexes with potential electrical applications (Kaya, Öksüzgülmez, & Güzel, 2008).
Molecular Structure and Antioxidant Activity
Investigations into the antioxidant properties of compounds structurally related to 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol highlight the potential of similar bromophenols. For instance, the marine red alga Rhodomela confervoides was found to be an excellent source of natural antioxidants, suggesting that derivatives of the mentioned compound could also exhibit strong antioxidant activities, which could be beneficial for food preservation and health applications (Li, Li, Gloer, & Wang, 2011).
Corrosion Inhibition
A Schiff base derivative, structurally analogous to this compound, with multiple pyridine and benzene rings demonstrated significant corrosion inhibition properties on Q235 mild steel in 1.0 M HCl, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications (Ji et al., 2016).
Catalysis and Polymerization
Compounds containing imino and pyridine groups have been utilized in catalysis and polymerization processes. For example, fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides were used for ethylene polymerization, indicating the potential use of the compound for similar catalytic applications, particularly in the synthesis of polymers with specific properties (Zhang et al., 2021).
Fluorescence and Chemosensors
The fluorescent chemosensor application is another intriguing area where related compounds have been explored. Specifically, derivatives have been developed for pH detection, capable of discriminating between normal cells and cancer cells based on pH variations. This suggests the compound’s potential role in the development of novel chemosensors for biomedical diagnostics (Dhawa et al., 2020).
Propiedades
IUPAC Name |
2,4-dibromo-6-[(5-iodopyridin-2-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2IN2O/c13-8-3-7(12(18)10(14)4-8)5-16-11-2-1-9(15)6-17-11/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRGLVCURULQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(5-methyl-3,4-dinitropyrazolyl)methyl]furan-2-carboxylate](/img/structure/B2533577.png)


![Ethyl 2-[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2533582.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide](/img/structure/B2533583.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533584.png)

![1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2533586.png)

![(3E)-1-acetyl-4-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2533591.png)



